Isoflavone is a soy phytoestrogen and a biologically active component of several agriculturally important legumes such as soy, peanut, green peas, chick peas and alfalfa. Soybean is an exceptionally rich source of dietary isoflavones, where the average isoflavone content is 1-2 mg/gram. The main soy isoflavones are mostly present in glycosylated forms and include [DB01645], [DB13182], and glycitein, which accounts for approximately 50%, 40%, and 10%, respectively, of the total soybean isoflavone content. The clinical benefits of soy proteins have been studied and demonstrated for many years, with some evidence of soy products associated with a reduced incidences of coronary heart disease, atherosclerosis, type II diabetes mellitus, and breast and prostate cancer. While existing data are consistent or inadequate in supporting most of the suggested health benefits of consuming soy proteins and isoflavones, the trials investigating isoflavone as a potential treatment for atrophy, menopause, and postmenopausal symptoms are ongoing. Isoflavone is found as one of constituents in oral over-the-counter dietary supplements indicated for improved bone mass density and body fat regulation.
Isoflavone is a natural product found in Iris domestica, Pueraria montana var. lobata, and other organisms with data available.
Isoflavone is a class of polyphenolic compounds derived from the Fabaceae family with potential phytoestrogenic, cholesterol-reducing, chemotherapeutic and antioxidant activity. In isoflavones the phenyl group on the benzopyran ring is in position 3 relative to the oxygen of the ring. Most isoflavones for human consumption and that are currently studied are derived from soy beans.
3-Phenylchromones. Isomeric form of FLAVONOIDS in which the benzene group is attached to the 3 position of the benzopyran ring instead of the 2 position.
Isoflavone
CAS No.: 574-12-9
Cat. No.: VC21346058
Molecular Formula: C15H10O2
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 574-12-9 |
---|---|
Molecular Formula | C15H10O2 |
Molecular Weight | 222.24 g/mol |
IUPAC Name | 3-phenylchromen-4-one |
Standard InChI | InChI=1S/C15H10O2/c16-15-12-8-4-5-9-14(12)17-10-13(15)11-6-2-1-3-7-11/h1-10H |
Standard InChI Key | GOMNOOKGLZYEJT-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O |
Canonical SMILES | C1=CC=C(C=C1)C2=COC3=CC=CC=C3C2=O |
Isoflavones are phytoestrogens primarily found in soybeans and other legumes that possess structural similarities to mammalian estrogens. This structural resemblance enables isoflavones to interact with estrogen receptors, albeit with lower binding affinity compared to endogenous estrogens, allowing them to exert various physiological effects . The primary isoflavones found in nature include genistein, daidzein, glycitein, formononetin, and biochanin A, with the first two being the most extensively studied .
The substantial research interest in isoflavones emerged largely from epidemiological observations suggesting that populations with high soy consumption, particularly in Asian countries, exhibit lower incidences of hormone-dependent cancers, cardiovascular diseases, and menopausal symptoms compared to Western populations. These observations have prompted extensive investigation into the potential health benefits of isoflavones and their mechanisms of action.
Chemical Structure and Properties of Isoflavones
Isoflavones possess a characteristic 3-phenylchromen-4-one structure, distinguishing them from other flavonoids by the position of the phenyl group. This structural arrangement contributes significantly to their ability to interact with estrogen receptors . In plants, isoflavones predominantly exist as glycosides (bound to sugar molecules), primarily as glucosides, malonylglucosides, and acetylglucosides. These glycoside forms undergo hydrolysis during digestion, releasing the aglycone forms (without sugar moieties), which are more biologically active .
The major isoflavones differ in their hydroxylation patterns and the presence of methoxy groups, which influence their biological activities and metabolic fates. For instance, genistein has hydroxyl groups at positions 5, 7, and 4', while daidzein lacks the hydroxyl group at position 5. These structural differences account for their varying effects on biological systems, as evidenced by research on membrane interactions .
Metabolism and Bioavailability of Isoflavones
The absorption, distribution, metabolism, and excretion of isoflavones involve complex processes that significantly influence their bioavailability and biological effects. When consumed, isoflavone glycosides are hydrolyzed by intestinal enzymes or gut microbiota, releasing the aglycone forms that can be absorbed across the intestinal epithelium .
Unabsorbed isoflavones reach the colon, where they undergo structural modifications by colonic microbiota. Daidzein is converted to dihydrodaidzein, which serves as a precursor for both equol and O-demethylangolensin (O-DMA). Equol has gained particular attention as it demonstrates beneficial biological activity that differs from its precursor daidzein . Similarly, genistein and glycitein transform into dihydrogenistein and dihydroglycitein, respectively, before converting into other metabolites.
A critical aspect of isoflavone metabolism is the significant inter-individual variation in gut bacterial populations, which influences the production of metabolites like equol. While equol production appears relatively consistent in animals, it varies considerably among humans . Consequently, the beneficial effects attributed to equol are observed only in individuals with specific microbiota compositions capable of producing this metabolite, highlighting the importance of personalized approaches in isoflavone research.
Health Benefits of Isoflavones
Effects on Cancer Risk
Numerous epidemiological studies and meta-analyses have investigated the relationship between isoflavone consumption and cancer risk, with varying results depending on the cancer type and population studied. The comprehensive findings from these investigations are summarized in Table 1.
For breast cancer specifically, multiple meta-analyses have demonstrated protective effects. Zhao et al. conducted a comprehensive analysis of 16 prospective cohort studies involving 11,169 breast cancer cases among 648,913 participants and found that high dietary intake of soy foods was associated with a significant reduction in breast cancer risk . Similarly, Rienks et al. concluded that high concentrations of daidzein and genistein were associated with 34% and 28% reductions in breast cancer risk, respectively .
Regarding other cancer types, a meta-analysis by Zhong et al. comprising 13 studies with 178,947 participants indicated a 19% reduction in endometrial cancer risk associated with soy product consumption, with a more pronounced effect observed in Asian women . For ovarian cancer, Hua et al. found a 33% reduction in risk associated with isoflavone intake in their meta-analysis of 12 studies .
The relationship between isoflavones and prostate cancer has yielded mixed results across several meta-analyses. While some studies found no association between isoflavone consumption and prostate cancer risk, others observed that specific metabolites (genistein and daidzein) were linked to risk reduction .
For colorectal cancer, He et al. reported a reduction in risk associated with isoflavone-rich foods, with a stronger association observed among postmenopausal women compared to premenopausal women . Yu et al. found a 23% reduction in colorectal cancer risk associated with soy food consumption, with a potentially stronger protective effect in Asian populations who typically consume higher amounts than Western populations .
Despite these promising findings, it is important to note that discrepancies exist among studies, likely due to variations in study design, population characteristics, isoflavone doses, and assessment methods. Additionally, the effects of isoflavones on cancer risk appear to be influenced by factors such as ethnicity, menopausal status, and equol-producing capacity .
Cardiovascular Health
Further research is needed to clarify the potential cardiovascular benefits of isoflavones, taking into account factors such as dose, duration of consumption, and individual characteristics that might influence response.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume